
3-bromo-6-methyl-3H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methyl-3H-pyridin-2-one is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methyl-3H-pyridin-2-one typically involves the bromination of 6-methyl-3H-pyridin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methyl-3H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 3-amino-6-methyl-3H-pyridin-2-one, 3-thio-6-methyl-3H-pyridin-2-one, etc.
Oxidation: Products may include 3-bromo-6-methyl-2-pyridone.
Reduction: Products may include 3-bromo-6-methyl-2-pyridinol.
Applications De Recherche Scientifique
3-Bromo-6-methyl-3H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 3-bromo-6-methyl-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the pyridinone ring play crucial roles in binding to the molecular targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-chloro-2-methylpyridine
- 3-Bromo-6-methoxy-2-methylpyridine
- 3-Amino-6-methyl-4-phenylpyridin-2-one
Uniqueness
3-Bromo-6-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group on the pyridinone ring differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H6BrNO |
|---|---|
Poids moléculaire |
188.02 g/mol |
Nom IUPAC |
3-bromo-6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3,5H,1H3 |
Clé InChI |
VHUGDNLWCDSMAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


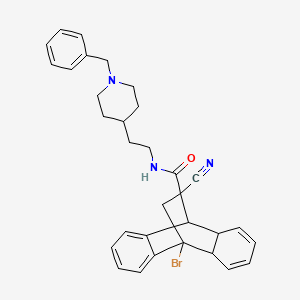
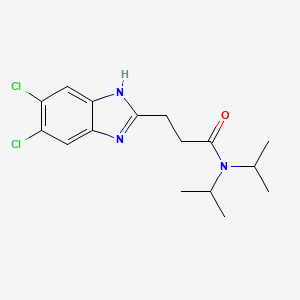
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
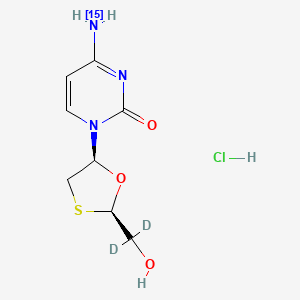
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)
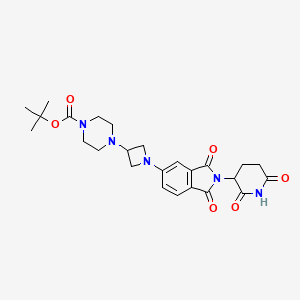
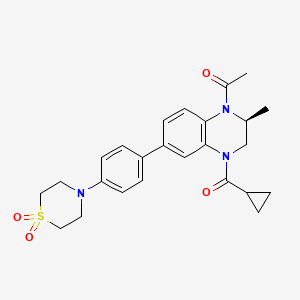



![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)
